molecular formula C14H11F3O B6372092 2-Methyl-4-(4-trifluoromethylphenyl)phenol CAS No. 1255637-20-7

2-Methyl-4-(4-trifluoromethylphenyl)phenol

Cat. No.: B6372092
CAS No.: 1255637-20-7
M. Wt: 252.23 g/mol
InChI Key: AWVLEFGZHRYJMR-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-trifluoromethylphenyl)phenol typically involves the introduction of a trifluoromethyl group into a phenolic compound. One common method is the reaction of 4-trifluoromethylphenol with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-(4-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: Similar structure but lacks the methyl group.

    2-Fluoro-4-methylphenol: Contains a fluorine atom instead of a trifluoromethyl group.

    4-(Trifluoromethyl)cinnamic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

2-Methyl-4-(4-trifluoromethylphenyl)phenol is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVLEFGZHRYJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683947
Record name 3-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-20-7
Record name 3-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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